CID 78066295
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78066295 is a chemical compound registered in the PubChem database It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The synthesis of CID 78066295 involves several steps, including specific reaction conditions and industrial production methods. The synthetic routes typically involve the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for the quantification and identification of small molecules in research and industrial settings . These methods ensure the accurate and efficient production of this compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
CID 78066295 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include collision-induced dissociation (CID) fragment ions, which help unveil the structural details of the compound . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound may undergo oxidation to form specific oxidized products or reduction to yield reduced forms.
Wissenschaftliche Forschungsanwendungen
CID 78066295 has a wide range of scientific research applications. It is used in metabolomics and lipidomics to identify bioactive metabolites and lipids . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used for structural annotation and characterization of metabolites. In biology, it serves as a biomarker for phenotypic characterization. In medicine, it is employed in the development of new drugs and therapies. In industry, it is used for quality control and analysis of chemical products.
Wirkmechanismus
The mechanism of action of CID 78066295 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target receptors and modulating their activity. For example, it may inhibit the action of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways . The detailed mechanism of action depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
CID 78066295 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with comparable molecular structures and functional groups. For example, compounds with similar 2-dimensional (2-D) and 3-dimensional (3-D) neighboring sets in the PubChem database . The uniqueness of this compound lies in its specific structural features and the range of applications it offers. The comparison highlights the compound’s distinct properties and potential advantages over other similar compounds.
Eigenschaften
Molekularformel |
C19H16AsFIO |
---|---|
Molekulargewicht |
481.2 g/mol |
InChI |
InChI=1S/C19H15AsFO.HI/c1-20(14-10-12-15(21)13-11-14)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;/h2-13H,1H3;1H |
InChI-Schlüssel |
LVXHNXZMLAYVHS-UHFFFAOYSA-N |
Kanonische SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=C(C=C4)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.